Alectinib Hydrochloride
Overview
Description
Alectinib Hydrochloride is a second-generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 fusion protein, which causes the proliferation of NSCLC cells . This compound is marketed under the brand name Alecensa and has been approved for medical use in several countries, including Japan, the United States, Canada, Australia, and the European Union .
Mechanism of Action
Target of Action
Alectinib Hydrochloride is a potent tyrosine kinase receptor inhibitor that selectively targets the Anaplastic Lymphoma Kinase (ALK) and Rearranged During Transfection (RET) genes . These genes play a crucial role in cell growth functions, and their constitutive activation can lead to tumorigenesis .
Mode of Action
this compound works by inhibiting the activity of the ALK tyrosine kinase . This inhibition prevents the phosphorylation and subsequent downstream activation of Signal Transducer and Activator of Transcription 3 (STAT3) and AKT . This results in reduced tumor cell viability .
Biochemical Pathways
The inhibition of ALK by this compound prevents the phosphorylation and subsequent downstream activation of STAT3 and AKT . These are key signaling pathways that promote cancer cell survival and proliferation . By blocking these pathways, this compound can slow down or stop the growth and spread of cancer cells .
Pharmacokinetics
When taken with a meal, the absolute bioavailability of this compound is 37%, and highest blood plasma concentrations are reached after four to six hours . Steady-state conditions are reached within seven days . This compound is a lipophilic basic compound which has a low systemic clearance by hepatic metabolism, a large volume of distribution, and a moderate bioavailability .
Result of Action
The result of this compound’s action is the induction of tumor cell death . By inhibiting ALK phosphorylation and ALK-mediated downstream signaling pathways, this compound decreases tumor cell viability . This helps slow or stop the spread of cancer cells .
Action Environment
this compound penetrates into the Central Nervous System (CNS) at concentrations generally similar to the unbound systemic concentration of this compound . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of food and the patient’s metabolic state .
Preparation Methods
The preparation of Alectinib Hydrochloride involves several synthetic routes and reaction conditions. One method includes the condensation of 6-cyano-1H-indole-3-carboxylate with 4-ethyl-3-(4-morpholin-4-yl-piperidine-1-yl)-alpha, alpha-dimethylbenzyl alcohol, followed by hydrolysis and cyclization reactions .
Chemical Reactions Analysis
Alectinib Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify its chemical structure.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alectinib Hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent and selective ALK inhibitor for treating ALK-positive advanced tumors, including lymphomas and recurrent or advanced NSCLC . Research has shown that it is effective in inhibiting ALK phosphorylation and ALK-mediated activation of downstream signaling proteins such as STAT3 and AKT, leading to reduced tumor cell viability . Additionally, it is used in studies related to solubility, photostability, and pH-rate profiles to optimize pharmaceutical processes .
Comparison with Similar Compounds
Alectinib Hydrochloride is compared with other similar compounds, such as crizotinib, ceritinib, and brigatinib. These compounds are also ALK inhibitors used in the treatment of ALK-positive NSCLC. this compound is unique in its ability to inhibit multiple mutant forms of ALK and its superior efficacy and safety profile compared to first-generation inhibitors like crizotinib . It is also more effective in treating central nervous system metastases due to its better penetration of the blood-brain barrier .
Similar Compounds
- Crizotinib
- Ceritinib
- Brigatinib
This compound stands out due to its higher selectivity, potency, and ability to overcome resistance mutations, making it a preferred option for first-line therapy in ALK-positive NSCLC .
Properties
IUPAC Name |
9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,32H,4,7-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYABBVHSRIHYJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154841 | |
Record name | Alectinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256589-74-8 | |
Record name | 5H-Benzo[b]carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256589-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alectinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256589748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alectinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALECTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9YY73LO6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.